molecular formula C18H17NO3 B8462399 4-benzyloxy-7-methoxy-8-methylquinoline N-oxide CAS No. 922520-02-3

4-benzyloxy-7-methoxy-8-methylquinoline N-oxide

Cat. No.: B8462399
CAS No.: 922520-02-3
M. Wt: 295.3 g/mol
InChI Key: TWOFXACATQRASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyloxy-7-methoxy-8-methylquinoline N-oxide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

922520-02-3

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

7-methoxy-8-methyl-1-oxido-4-phenylmethoxyquinolin-1-ium

InChI

InChI=1S/C18H17NO3/c1-13-16(21-2)9-8-15-17(10-11-19(20)18(13)15)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

TWOFXACATQRASM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C=C[N+](=C12)[O-])OCC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (973 mg, 60% in mineral oil, 24.3 mmol) was added at 0° C., under inert atmosphere, to benzylalcohol (2.96 mL, 28.6 mmol) in DMF (10 mL). After 5 min at 0° C., the solution was warmed up to room temperature. After 10 min at room temperature, 4-chloro-7-methoxy-8-methylquinoline N-oxide (61, 3.2 g, 14.3 mmol) was added in one potion. The resulting black solution was stirred at room temperature under inert atmosphere for another 30 min, then poured into ice-cooled water, and extracted 4 times with AcOEt. Combined organic layers were dried (Na2SO4) and evaporated. The residue was purified by column chromatography (gradient AcOEt/CH2Cl2, 1:1 to 1:0, then AcOEt/MeOH 9:1) to give 2.5 g (59%) of the target product 62 as a yellow powder: m/z=296 (M+H)+.
Name
Quantity
973 mg
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

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